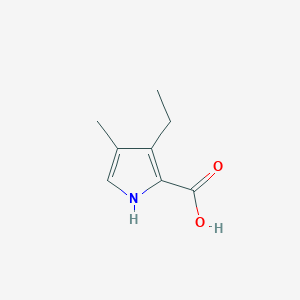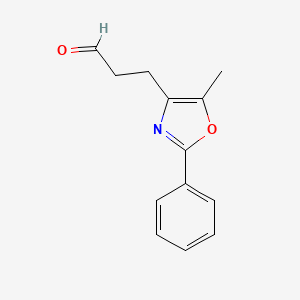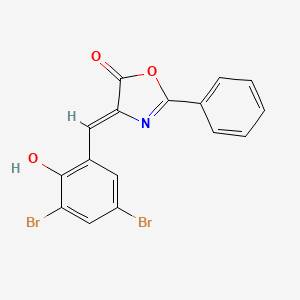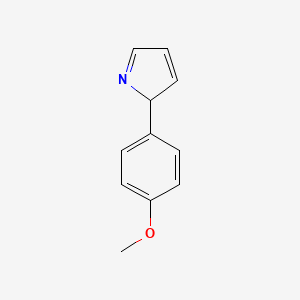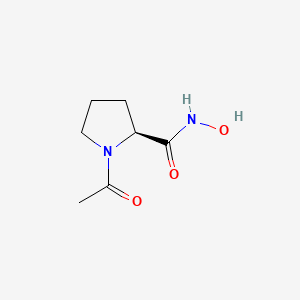
(S)-1-Acetyl-N-hydroxypyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-Acetyl-N-hydroxypyrrolidine-2-carboxamide is a chiral compound with significant potential in various scientific fields. Its unique structure, characterized by the presence of an acetyl group, a hydroxylamine group, and a pyrrolidine ring, makes it a versatile molecule for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Acetyl-N-hydroxypyrrolidine-2-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from proline or other suitable precursors.
Acetylation: The pyrrolidine ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Hydroxylamine Introduction:
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Sourcing: Ensuring the availability of high-purity starting materials.
Reaction Optimization: Fine-tuning reaction conditions to maximize yield and purity.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
(S)-1-Acetyl-N-hydroxypyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include nitroso derivatives, amine derivatives, and substituted pyrrolidine compounds.
科学的研究の応用
(S)-1-Acetyl-N-hydroxypyrrolidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor or modulator.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of (S)-1-Acetyl-N-hydroxypyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The hydroxylamine group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The acetyl group may also play a role in enhancing the compound’s binding affinity to its targets.
類似化合物との比較
Similar Compounds
Pyrrolidine-2-carboxamide: Lacks the acetyl and hydroxylamine groups, making it less versatile.
N-Acetylpyrrolidine: Lacks the hydroxylamine group, reducing its potential for enzyme inhibition.
Hydroxypyrrolidine: Lacks the acetyl group, affecting its binding affinity.
Uniqueness
(S)-1-Acetyl-N-hydroxypyrrolidine-2-carboxamide stands out due to its unique combination of functional groups, which confer a high degree of reactivity and specificity in various chemical and biological contexts.
特性
分子式 |
C7H12N2O3 |
|---|---|
分子量 |
172.18 g/mol |
IUPAC名 |
(2S)-1-acetyl-N-hydroxypyrrolidine-2-carboxamide |
InChI |
InChI=1S/C7H12N2O3/c1-5(10)9-4-2-3-6(9)7(11)8-12/h6,12H,2-4H2,1H3,(H,8,11)/t6-/m0/s1 |
InChIキー |
IEBNNWMEHKBEMO-LURJTMIESA-N |
異性体SMILES |
CC(=O)N1CCC[C@H]1C(=O)NO |
正規SMILES |
CC(=O)N1CCCC1C(=O)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



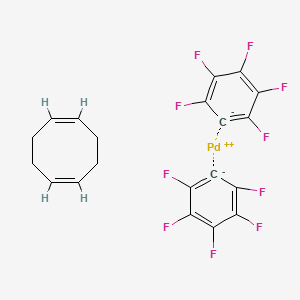
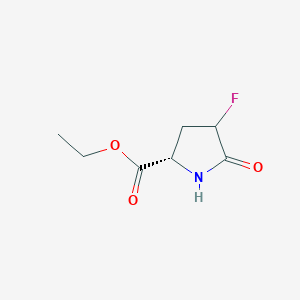
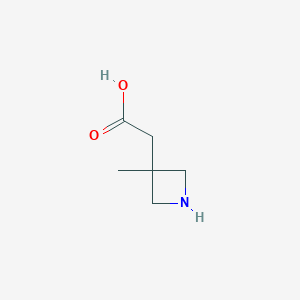
![1-Ethyl-3-propyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12871773.png)
![Di-tert-butyl 1-(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate](/img/structure/B12871775.png)
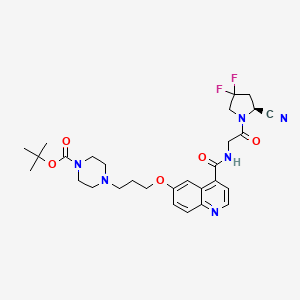
![3-(4-Bromophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12871784.png)
![8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B12871789.png)
![2-Bromo-5-ethylbenzo[d]oxazole](/img/structure/B12871791.png)
